Cas no 1511191-53-9 (4-amino-3-(isoquinolin-5-yl)butanoic acid)

4-Amino-3-(isoquinolin-5-yl)butanoic acid is a synthetic organic compound featuring an isoquinoline moiety linked to a butanoic acid backbone with an amino substituent. This structure makes it a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological and oncological pathways. The presence of both amino and carboxylic acid functional groups enhances its utility in peptide synthesis and derivatization. Its rigid isoquinoline core contributes to potential binding affinity in receptor-ligand interactions. The compound is of interest in research applications due to its structural complexity and potential as a scaffold for drug discovery. Proper handling and storage are recommended to maintain stability.
4-amino-3-(isoquinolin-5-yl)butanoic acid structure
1511191-53-9 structure
商品名:4-amino-3-(isoquinolin-5-yl)butanoic acid
CAS番号:1511191-53-9
MF:C13H14N2O2
メガワット:230.262463092804
CID:5981998
PubChem ID:82619084

4-amino-3-(isoquinolin-5-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(isoquinolin-5-yl)butanoic acid
    • 1511191-53-9
    • EN300-1727316
    • インチ: 1S/C13H14N2O2/c14-7-10(6-13(16)17)11-3-1-2-9-8-15-5-4-12(9)11/h1-5,8,10H,6-7,14H2,(H,16,17)
    • InChIKey: LFIFXRKJUMWSMA-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(CN)C1=CC=CC2C=NC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 230.105527694g/mol
  • どういたいしつりょう: 230.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.6

4-amino-3-(isoquinolin-5-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727316-0.5g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
0.5g
$905.0 2023-09-20
Enamine
EN300-1727316-5g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
5g
$2732.0 2023-09-20
Enamine
EN300-1727316-1g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
1g
$943.0 2023-09-20
Enamine
EN300-1727316-0.1g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
0.1g
$829.0 2023-09-20
Enamine
EN300-1727316-2.5g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
2.5g
$1848.0 2023-09-20
Enamine
EN300-1727316-10.0g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
10g
$4052.0 2023-06-04
Enamine
EN300-1727316-10g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
10g
$4052.0 2023-09-20
Enamine
EN300-1727316-0.25g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
0.25g
$867.0 2023-09-20
Enamine
EN300-1727316-1.0g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
1g
$943.0 2023-06-04
Enamine
EN300-1727316-5.0g
4-amino-3-(isoquinolin-5-yl)butanoic acid
1511191-53-9
5g
$2732.0 2023-06-04

4-amino-3-(isoquinolin-5-yl)butanoic acid 関連文献

4-amino-3-(isoquinolin-5-yl)butanoic acidに関する追加情報

4-Amino-3-(Isoquinolin-5-yl)Butanoic Acid: A Comprehensive Overview

4-Amino-3-(Isoquinolin-5-yl)Butanoic Acid (CAS No. 1511191-53-9) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its isoquinoline moiety and amino acid backbone, exhibits a diverse range of applications and properties that make it a valuable molecule for research and development.

The structure of 4-amino-3-(isoquinolin-5-yl)butanoic acid is composed of two key functional groups: the isoquinoline ring system and the amino acid group. The isoquinoline moiety, a heterocyclic aromatic compound, contributes to the molecule's stability and potential for bioactivity. Meanwhile, the amino acid backbone provides versatility in terms of reactivity and functionality. This combination makes the compound an ideal candidate for exploring new drug delivery systems, bioconjugates, and advanced materials.

Recent studies have highlighted the potential of 4-amino-3-(isoquinolin-5-yl)butanoic acid in drug delivery applications. Researchers have demonstrated that the compound can serve as a versatile linker in the construction of peptide-based drug delivery systems. Its ability to form stable bonds with various therapeutic agents makes it a promising tool for targeted drug delivery, enhancing both efficacy and specificity.

In addition to its role in drug delivery, 4-amino-3-(isoquinolin-5-yl)butanoic acid has shown potential in the field of bioconjugation. By leveraging its amino acid functionality, scientists have successfully conjugated this compound with enzymes, antibodies, and other biomolecules. These bioconjugates have been utilized in diagnostic assays and therapeutic applications, showcasing the compound's versatility in biotechnology.

The synthesis of 4-amino-3-(isoquinolin-5-yl)butanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, which is crucial for its application in chiral recognition and asymmetric catalysis.

Furthermore, 4-amino-3-(isoquinolin-5-yl)butanoic acid has been explored as a building block for advanced materials such as self-healing polymers and stimuli-responsive hydrogels. Its ability to undergo dynamic covalent bonding reactions under mild conditions makes it an attractive candidate for developing smart materials that can respond to environmental changes.

From a pharmacological perspective, 4-amino-3-(isoquinolin-5-yl)butanoic acid has been investigated for its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against cancer cell lines while showing minimal toxicity to normal cells.

In conclusion, 4-amino-3-(isoquinolin-5-yil)butanoic acid (CAS No. 1511191_53_9) is a multifaceted compound with applications spanning drug delivery, bioconjugation, materials science, and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in these fields.

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